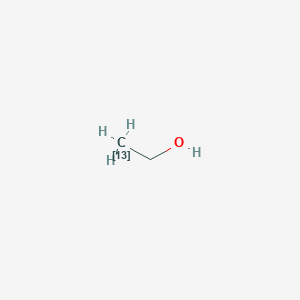

Éthanol-2-13C

Vue d'ensemble

Description

Ethanol-2-13C is an isotopic labeled precursor of ethanol.

Applications De Recherche Scientifique

Marquage isotopique

L'éthanol-2-13C est un précurseur isotopiquement marqué de l'éthanol . Le marquage isotopique est une technique utilisée pour suivre le passage d'un isotope, un atome présentant une variation détectable, à travers une réaction ou une voie métabolique. L'utilisation d'isotopes 13C en particulier permet de suivre les atomes de carbone à travers ces voies, fournissant des informations précieuses sur les processus métaboliques.

Quantification de la 2,4-dinitrophénylhydrazine

L'éthanol-2-13C a été utilisé comme étalon interne pour quantifier la 2,4-dinitrophénylhydrazine formée en utilisant la spectrométrie de masse par désorption laser assistée par matrice et temps de vol (MALDI-TOFMS) . Cette application est particulièrement utile en science de l'environnement et en études sur la pollution, où la 2,4-dinitrophénylhydrazine est souvent utilisée comme réactif pour détecter et quantifier certains polluants.

Études d'oxydation enzymatique

L'éthanol-2-13C peut être utilisé pour des études d'oxydation enzymatique . L'oxydation enzymatique est un processus clé du métabolisme, et l'utilisation d'éthanol isotopiquement marqué permet aux chercheurs de suivre le processus d'oxydation en détail, fournissant des informations sur le fonctionnement et l'interaction des différentes enzymes.

Analyse du flux métabolique

L'analyse du flux métabolique est un autre domaine où l'éthanol-2-13C trouve une application . En utilisant de l'éthanol marqué au 13C, les chercheurs peuvent suivre le flux de carbone à travers les voies métaboliques, ce qui permet de cartographier ces voies et de comprendre comment différents facteurs peuvent influencer les taux métaboliques.

Authentification des boissons contenant de l'alcool

L'éthanol-2-13C est utilisé dans l'authentification des boissons contenant de l'alcool . La distribution isotopique spécifique du 13C dans l'éthanol peut être utilisée pour déterminer l'origine des sucres utilisés dans le processus de fermentation, ce qui permet d'identifier les pratiques frauduleuses telles que l'ajout d'éthanol synthétique ou de sucres provenant de sources non approuvées.

Traçage des conditions de croissance des vignes

Une corrélation a été démontrée entre l'état hydrique de la vigne et la distribution intramoléculaire du 13C . Par conséquent, l'éthanol-2-13C peut être appliqué pour retracer les conditions de croissance des vignes qui ont produit un vin donné, même de nombreuses années après la récolte des raisins .

Mécanisme D'action

Target of Action

Ethanol-2-13C, also known as (213C)ethanol, primarily targets the brain’s neurons . It alters their membranes, ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate .

Mode of Action

Ethanol-2-13C interacts with its targets in several ways. It alters the membranes of neurons, as well as their ion channels, enzymes, and receptors . This interaction results in changes in the neuron’s function, affecting the transmission of signals in the brain .

Biochemical Pathways

Ethanol-2-13C affects various biochemical pathways. It is metabolized by the hepatic enzyme alcohol dehydrogenase . The metabolism of Ethanol-2-13C can be used for enzymatic oxidation and metabolic flux analyses . The intramolecular 13C-distribution in Ethanol-2-13C reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose .

Pharmacokinetics

The pharmacokinetics of ethanol metabolism through alcohol dehydrogenase have been thoroughly explored .

Result of Action

The molecular and cellular effects of Ethanol-2-13C’s action are varied. It can cause changes in the function of neurons, affecting the transmission of signals in the brain . It can also be used as an internal standard to quantify the formed 2,4-dinitrophenylhydrazine using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) .

Action Environment

The action, efficacy, and stability of Ethanol-2-13C can be influenced by various environmental factors. The intramolecular 13C-distribution in Ethanol-2-13C reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose . This suggests that factors such as temperature and water vapour deficit may be critical defining factors .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ethanol-2-13C plays a crucial role in various biochemical reactions. It is often used as a tracer in metabolic studies to understand the flow of carbon atoms through metabolic pathways. The compound interacts with several enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze its oxidation to acetaldehyde and subsequently to acetic acid. These interactions are essential for studying the kinetics and mechanisms of these enzymes in different biological contexts .

Cellular Effects

Ethanol-2-13C influences various cellular processes. In hepatocytes, it is metabolized to acetaldehyde and acetic acid, impacting cellular metabolism and energy production. The compound can affect cell signaling pathways, particularly those involving AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis. Additionally, ethanol-2-13C can alter gene expression related to oxidative stress and detoxification processes .

Molecular Mechanism

At the molecular level, ethanol-2-13C exerts its effects through its interactions with specific enzymes and proteins. It binds to alcohol dehydrogenase, facilitating its conversion to acetaldehyde. This reaction is crucial for studying the enzyme’s activity and regulation. Furthermore, ethanol-2-13C can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethanol-2-13C can change over time. The compound is relatively stable, but its metabolic products, such as acetaldehyde, can have long-term effects on cellular function. Studies have shown that prolonged exposure to ethanol-2-13C can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods .

Dosage Effects in Animal Models

The effects of ethanol-2-13C vary with different dosages in animal models. At low doses, it is primarily metabolized without significant adverse effects. At higher doses, ethanol-2-13C can cause toxicity, leading to oxidative stress and liver damage. These dose-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research .

Metabolic Pathways

Ethanol-2-13C is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation to acetaldehyde and acetic acid. These reactions are catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. The compound’s involvement in these pathways makes it a valuable tool for studying metabolic flux and the regulation of metabolic processes .

Propriétés

IUPAC Name |

(213C)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480250 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-41-3 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14770-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

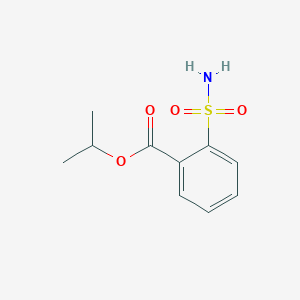

Feasible Synthetic Routes

Q1: What metabolic insights can be gained using Ethanol-2-13C?

A1: Ethanol-2-13C is a valuable tool for investigating metabolic pathways, particularly in microorganisms. [] In a study on Crithidia fasciculata, a parasitic protozoan, researchers used Ethanol-2-13C to track glucose metabolism under anaerobic conditions. [] By analyzing the 13C labeling patterns in downstream metabolites like succinate and glycerol, they could elucidate the organism's unique metabolic pathways, including CO2 fixation by phosphoenolpyruvate carboxykinase. [] This demonstrates the utility of Ethanol-2-13C in uncovering metabolic mechanisms.

Q2: How does the use of Ethanol-2-13C contribute to understanding radical formation in chemical reactions?

A2: While Ethanol-2-13C wasn't directly used in the referenced study on radical formation, its close isotopic relative, Ethanol-d6, played a crucial role. [] Researchers investigating the reaction of a high-valent iron-oxo species with ethanol used Ethanol-d6 to confirm the location of the unpaired electron in the ethanol-derived radical. [] By observing a mass shift in the HPLC-ESR-MS analysis when using Ethanol-d6, they definitively showed the radical formed was an oxygen-centered radical on the ethanol molecule. [] This highlights the value of stable isotope labeling in elucidating reaction mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)